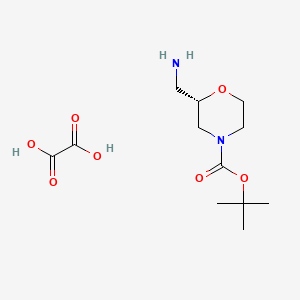
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring
Mechanism of Action
Target of Action
Morpholine derivatives are known to be involved in a wide range of biological activities .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, often involving the formation of bonds with key amino acids within the target molecule .
Biochemical Pathways
Morpholine derivatives are known to be involved in a wide range of biochemical pathways, often acting as inhibitors or activators of specific enzymes .
Pharmacokinetics
Morpholine derivatives are generally known to have good bioavailability .
Result of Action
Morpholine derivatives are known to have a wide range of effects at the molecular and cellular level, often involving the modulation of enzyme activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of morpholine derivatives .
Preparation Methods
The synthesis of (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate and 2-(aminomethyl)morpholine.
Coupling Reaction: The tert-butyl carbamate is coupled with 2-(aminomethyl)morpholine under basic conditions to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography.
Oxalate Formation: The purified product is then reacted with oxalic acid to form the oxalate salt, which enhances its stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor agonists, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can be compared with other morpholine derivatives such as:
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride: Similar in structure but with a benzyl group instead of a tert-butyl group.
Morpholine-4-carboxylate derivatives: These compounds have different substituents on the morpholine ring, affecting their chemical properties and applications.
N-Substituted morpholines: These compounds have various substituents on the nitrogen atom, influencing their reactivity and biological activity
The uniqueness of this compound lies in its specific tert-butyl and oxalate groups, which enhance its stability and solubility, making it a valuable intermediate in chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLCWFDGMOXGAG-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719257 |
Source


|
| Record name | Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373255-08-3 |
Source


|
| Record name | Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
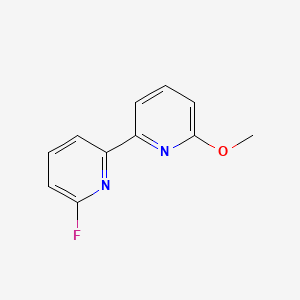
![Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B573047.png)
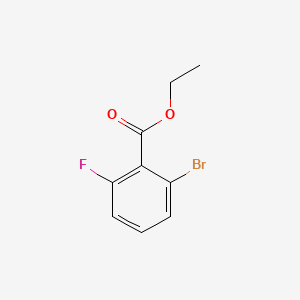
![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)
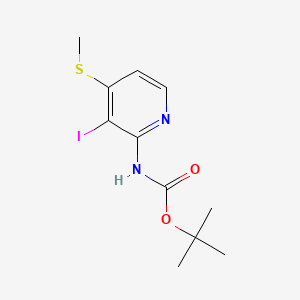
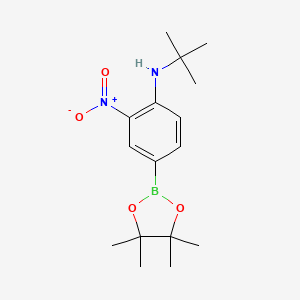
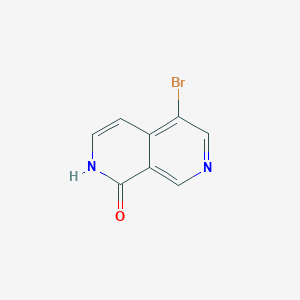
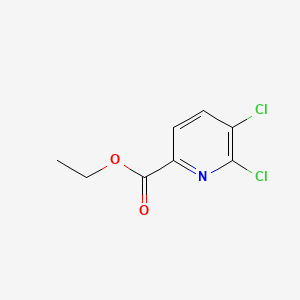
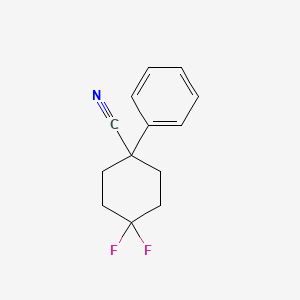
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
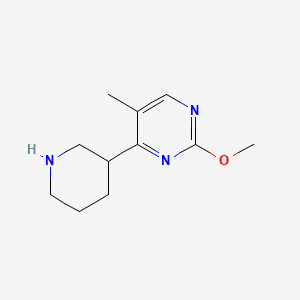
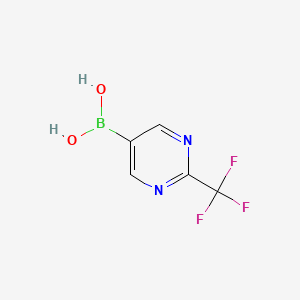
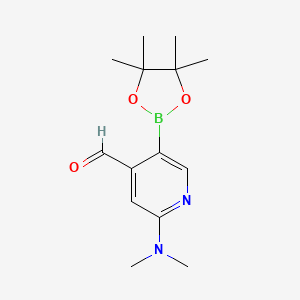
![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)
